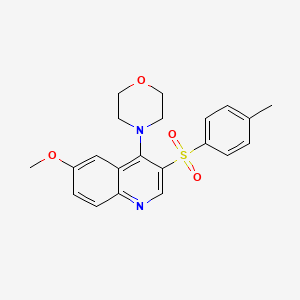

4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine

説明

4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine is a quinoline-morpholine hybrid compound characterized by a methoxy group at the 6-position and a tosyl (p-toluenesulfonyl) group at the 3-position of the quinoline core, with a morpholine ring attached at the 4-position. Quinoline-morpholine derivatives are prominent in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and receptor antagonism properties . The methoxy group enhances electronic effects and solubility, while the tosyl group may improve stability and binding affinity through sulfonyl interactions with biological targets.

特性

IUPAC Name |

4-[6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-15-3-6-17(7-4-15)28(24,25)20-14-22-19-8-5-16(26-2)13-18(19)21(20)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTAYTILQPOVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

化学反応の分析

Types of Reactions

4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring, leading to different morpholine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or morpholine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine involves the reaction of morpholine with a quinoline derivative that contains a tosyl group. The presence of the methoxy and tosyl groups enhances the solubility and biological activity of the compound. The methodology typically includes:

- Reagents : Morpholine, quinoline derivatives, tosyl chloride.

- Conditions : Solvent systems such as dichloromethane or toluene under reflux conditions.

- Yield : The synthesis can yield high purity products, often exceeding 80% in favorable conditions.

Biological Activities

The biological activities of 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine are particularly noteworthy due to the inherent properties of both its quinoline and morpholine components.

Anticancer Properties

Quinoline derivatives are well-documented for their anticancer activities. Research has shown that compounds similar to 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have indicated that modifications on the quinoline scaffold can enhance its interaction with DNA, leading to increased anticancer efficacy .

Antimicrobial Activity

The presence of the morpholine ring in conjunction with the quinoline structure has been associated with enhanced antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .

Neuropharmacological Effects

There is emerging evidence that quinoline derivatives can exhibit neuroprotective effects. Compounds like 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine may help in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have documented the applications of similar compounds, providing insights into their effectiveness:

Potential Therapeutic Applications

Given its diverse biological activities, 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine holds promise for various therapeutic applications:

- Cancer Therapy : Targeting specific cancer types with tailored formulations.

- Infectious Diseases : Development as a novel antibiotic agent.

- Neurological Disorders : Exploration in neuroprotective drug development.

作用機序

The mechanism of action of 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the morpholine ring may interact with various enzymes, inhibiting their activity and leading to biological effects.

類似化合物との比較

Substituent Effects

- Methoxy vs.

- Tosyl Group vs. Pyrrolidinyl/Amino Groups: The tosyl group introduces sulfonyl electronic effects, which could improve stability and target binding compared to 4k (amino-substituted) or the pyrrolidinyl analog in .

- Morpholine Position: The 4-morpholine substitution aligns with bioactive analogs like 4-(quinolin-4-yl)morpholine, which showed antibacterial activity , whereas VPC-14449’s thiazole-morpholine structure targets AR splice variants .

生物活性

The compound 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine is a synthetic derivative that integrates a morpholine ring with a quinoline structure, known for its potential biological activities, particularly in the fields of oncology and neuroscience. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- CAS Number : [not provided in search results]

This compound features a methoxy group at position 6 of the quinoline moiety, which is expected to influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine exhibit significant anticancer activity. For instance, derivatives of quinoline have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one | COLO205 | 0.32 |

| HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone) | H460 | 0.89 |

These findings suggest that modifications in the quinoline structure can enhance anticancer efficacy through mechanisms such as tubulin polymerization interference and reactive oxygen species (ROS) generation .

The proposed mechanism of action for quinoline derivatives involves:

- Tubulin Binding : Compounds like 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by modulating key regulatory proteins such as cyclins and CDKs .

- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its cytotoxic effects against tumor cells .

Neuroprotective Effects

Morpholine derivatives have been investigated for their neuroprotective properties. The incorporation of morpholine in drug design has been associated with improved binding affinity to various receptors involved in neurodegenerative diseases. For example, compounds targeting sigma receptors have shown potential in modulating neuroinflammation and oxidative stress, which are critical in conditions like Alzheimer's disease .

In Vitro Studies

A series of in vitro studies evaluated the cytotoxic effects of 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine on human cancer cell lines using assays such as MTT and flow cytometry. Results demonstrated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 0.5 µM.

In Silico Analysis

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. The docking simulations indicated favorable interactions with the colchicine-binding site on tubulin, supporting its potential as an antimitotic agent .

Q & A

Q. What are the common synthetic routes for 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinoline Core Formation: Start with a Skraup or Friedländer reaction to construct the quinoline backbone.

Functionalization: Introduce the methoxy group at position 6 via nucleophilic substitution or directed ortho-metalation .

Tosylation: React the quinoline intermediate with toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or DMAP) at position 3 .

Morpholine Coupling: Use Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the morpholine group at position 4 .

Purity Optimization:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons in quinoline δ 7.5-8.5 ppm) and confirm morpholine/tosyl group integration .

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign quaternary carbons .

- Mass Spectrometry (HRMS): Validate molecular formula (e.g., ESI+ mode, [M+H]+ ion) .

- FT-IR: Confirm functional groups (e.g., sulfonyl S=O stretch ~1360 cm⁻¹, morpholine C-O-C ~1110 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the sulfonyl group .

- Stability Tests: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

- Incompatibilities: Avoid strong acids/bases, which may cleave the sulfonamide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from variations in:

- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Compound Solubility: Use DMSO stocks with <0.1% final concentration to avoid solvent toxicity .

- Metabolite Interference: Perform LC-MS/MS to rule out degradation products during bioassays .

Example: If antimicrobial activity varies, test against isogenic mutant strains to confirm target specificity .

Q. What strategies improve reaction yields during tosylation and morpholine coupling?

Methodological Answer:

- Tosylation Optimization:

- Use TsCl in anhydrous THF with 4-dimethylaminopyridine (DMAP) to enhance electrophilicity .

- Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/EtOAc).

- Morpholine Coupling:

- Employ Pd(OAc)₂/Xantphos catalyst system for Buchwald-Hartwig amination (yield >75%) .

- Microwave-assisted synthesis (100°C, 30 min) reduces side-product formation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Structural Modifications:

- Vary Substituents: Replace methoxy with ethoxy or halogen groups; substitute tosyl with mesyl .

- Scaffold Hopping: Compare with 6-ethyl-7-hydroxyquinoline derivatives to assess morpholine’s role .

- Biological Evaluation:

- Test analogs in enzyme inhibition assays (e.g., kinase panel) and measure IC₅₀ values .

- Use molecular docking (AutoDock Vina) to predict binding modes to targets like DNA gyrase .

Q. What advanced techniques validate the compound’s mechanism of action in cellular models?

Methodological Answer:

- CRISPR-Cas9 Knockout: Delete putative targets (e.g., topoisomerase II) to confirm on-mechanism effects .

- Metabolic Profiling: Perform untargeted metabolomics (LC-HRMS) to identify perturbed pathways .

- Fluorescence Tagging: Conjugate with BODIPY for live-cell imaging to track subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。